molecular formula C9H10FNO B12434706 2-Fluoro-benzimidic acid ethyl ester CAS No. 57870-49-2

2-Fluoro-benzimidic acid ethyl ester

Cat. No.: B12434706
CAS No.: 57870-49-2
M. Wt: 167.18 g/mol
InChI Key: ZILJLCKRBMDVQV-UHFFFAOYSA-N
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Description

2-Fluoro-benzimidic acid ethyl ester is a fluorinated derivative of benzimidic acid, characterized by a fluorine atom substituted at the 2-position of the benzimidazole ring and an ethyl ester functional group. The ethyl ester group likely contributes to increased lipophilicity, influencing solubility and pharmacokinetic behavior.

Properties

IUPAC Name

ethyl 2-fluorobenzenecarboximidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO/c1-2-12-9(11)7-5-3-4-6-8(7)10/h3-6,11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZILJLCKRBMDVQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80484061
Record name 2-FLUORO-BENZIMIDIC ACID ETHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80484061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57870-49-2
Record name 2-FLUORO-BENZIMIDIC ACID ETHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80484061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-Fluoro-benzimidic acid ethyl ester can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorobenzoyl chloride with ethanol in the presence of a base such as pyridine . The reaction conditions typically include refluxing the mixture for several hours to ensure complete conversion. Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

2-Fluoro-benzimidic acid ethyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include acids for hydrolysis, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-Fluoro-benzimidic acid ethyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with biological targets. The fluorine atom enhances the compound’s stability and bioavailability by influencing the electronic properties of the molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Benzimidazole Derivatives

6-Fluoro-1H-benzimidazole-2-carboxylic Acid Ethyl Esters
  • Structure : Fluorine is substituted at the 6-position of the benzimidazole ring, with an ethyl ester at the 2-carboxylic acid position.
  • Ethyl esterification may improve membrane permeability.
  • Applications : Explored in medicinal chemistry for targeted therapies, though exact biological roles remain under investigation .
Benzoic Acid, 2-(1H-benzimidazol-2-yl)-, Ethyl Ester
  • Structure : A benzimidazole ring fused to a benzoic acid ethyl ester. Lacks fluorine but shares the ethyl ester moiety.
  • Properties: Molecular weight 266.29 (C₁₆H₁₄N₂O₂).
  • Applications : Used in organic synthesis as a precursor for heterocyclic compounds .

Fluorinated Aromatic Ethyl Esters

Ethyl 3-Fluoro-2-Methylbenzoate
  • Structure : A fluorine atom at the 3-position and a methyl group at the 2-position on a benzoate ester.
  • Properties : Molecular weight 182.19 (C₁₀H₁₁FO₂). The fluorine and methyl groups influence steric and electronic properties, enhancing thermal stability.
  • Applications : Investigated in material science as a solvent or intermediate for hydrophobic materials .

Fatty Acid Ethyl Esters (FAEEs)

Myristic Acid Ethyl Ester
  • Structure : A saturated 14-carbon fatty acid ethyl ester.
  • Properties: Hydrophobic, with a melting point of ~19°C and boiling point ~295°C. Non-polar, making it suitable as a solvent or lubricant.
  • Applications : Used in biodegradable plastics and lipid membrane studies .
Dodecanoic Acid Ethyl Ester
  • Structure : A 12-carbon FAEE.
  • Properties : Lower viscosity compared to longer-chain esters. Used in biodiesel production due to favorable combustion characteristics .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Ethyl Esters

Compound Molecular Formula Molecular Weight Key Substituents Applications
2-Fluoro-benzimidic acid ethyl ester* Not provided Not provided 2-F, ethyl ester Pharmaceuticals (inferred)
6-Fluoro-1H-benzimidazole-2-carboxylic acid ethyl ester C₁₀H₉FN₂O₂ (assumed) 220.19 (calc.) 6-F, ethyl ester Drug development
Benzoic Acid, 2-(1H-benzimidazol-2-yl)-, Ethyl Ester C₁₆H₁₄N₂O₂ 266.29 None (non-fluorinated) Organic synthesis
Ethyl 3-Fluoro-2-Methylbenzoate C₁₀H₁₁FO₂ 182.19 3-F, 2-methyl Material science
Myristic Acid Ethyl Ester C₁₆H₃₂O₂ 256.43 14-carbon chain Bioplastics, solvents

*Note: Data for this compound inferred from structural analogs.

Biological Activity

2-Fluoro-benzimidic acid ethyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

This compound is characterized by its unique structure, which includes a benzimidazole core with a fluorine substituent. Its molecular formula is C9H9FN2O2C_9H_9FN_2O_2 with a molecular weight of approximately 184.18 g/mol. The presence of the fluorine atom enhances its biological activity by modifying the electronic properties and lipophilicity of the molecule.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cellular signaling pathways. Notably, it has been shown to inhibit phosphatidylinositol 3-kinase (PI3K), which plays a crucial role in various cellular processes including cell growth, proliferation, and survival. This inhibition can lead to decreased cell proliferation and increased apoptosis in cancerous cells, making it a potential candidate for cancer therapy .

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves the induction of apoptosis through the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins .

Anti-inflammatory Effects

In addition to its antitumor properties, this compound has shown promise in reducing inflammation. It inhibits the release of pro-inflammatory cytokines and chemokines from activated immune cells, which can be beneficial in treating inflammatory diseases .

Case Studies

  • Inhibition of PI3K Activity : A study demonstrated that this compound effectively inhibited PI3K activity in vitro, leading to reduced phosphorylation of downstream targets such as Akt. This resulted in decreased cell survival rates in cancer models .
  • Neutrophil Activation : Another investigation revealed that this compound could suppress neutrophil activation during trauma-hemorrhagic shock, indicating its potential application in managing sepsis and related conditions .

Data Table: Summary of Biological Activities

Biological Activity Effect Mechanism
AntitumorInhibits growth of cancer cellsPI3K inhibition leading to apoptosis
Anti-inflammatoryReduces cytokine releaseModulation of immune cell activation
Neutrophil suppressionDecreases neutrophil activationInhibition of signaling pathways

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